molecular formula C21H15BrN2O3 B2559331 3-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922083-53-2

3-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Katalognummer: B2559331
CAS-Nummer: 922083-53-2
Molekulargewicht: 423.266
InChI-Schlüssel: NDCNUZPHCOTRTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a benzamide derivative featuring a dibenzo[b,f][1,4]oxazepin core substituted with a methyl group at position 8 and a keto group at position 11. The benzamide moiety is functionalized with a bromine atom at the meta position (C3), which may enhance lipophilicity and influence receptor-binding interactions.

Eigenschaften

IUPAC Name

3-bromo-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O3/c1-12-5-7-19-17(9-12)24-21(26)16-11-15(6-8-18(16)27-19)23-20(25)13-3-2-4-14(22)10-13/h2-11H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCNUZPHCOTRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the dibenzo[b,f][1,4]oxazepine core, followed by bromination and subsequent amide formation. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction can produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 3-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzamide Moiety

The benzamide group is a critical pharmacophore in this compound class. Structural analogs differ in substituents at the benzamide’s aromatic ring, which modulate electronic and steric properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide CF3 (C4) C22H15F3N2O3 412.367 Electron-withdrawing CF3 group enhances metabolic stability and bioavailability .
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide 4-F (phenyl) C24H20FN2O3 403.43 Fluorine substitution improves membrane permeability and target affinity .
N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Cl (C3, benzyl) C22H18ClN2O3S 425.072 Chlorine enhances halogen bonding; thiazepine core alters electronic properties .

Key Observations :

  • Bromine vs.
  • Halogen Effects : Fluorine () and chlorine () substituents are associated with enhanced binding to hydrophobic pockets in target proteins, as seen in dopamine receptor antagonists .

Heterocyclic Core Modifications

The dibenzo[b,f][1,4]oxazepin/thiazepin core is a structural determinant of activity. Variations include:

  • Oxazepin vs. Thiazepin : Replacement of oxygen with sulfur (e.g., in and ) increases the heterocycle’s lipophilicity and alters hydrogen-bonding capacity. For example, thiazepin derivatives exhibit higher affinity for D2 dopamine receptors due to sulfur’s polarizability .
  • S-Oxide Formation: Compounds like 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide () incorporate sulfoxide groups, which may enhance solubility but reduce membrane permeability compared to non-oxidized analogs .

Yield Comparison :

  • Trifluoromethyl analog (): ~9% yield after HPLC .
  • Thiazepin derivatives (): Yields range from 58–85%, influenced by oxidation steps .

Biologische Aktivität

3-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound belonging to the dibenzo[b,f][1,4]oxazepine family, characterized by its complex structure and potential biological activities. This article reviews its biological activity, mechanisms of action, and related research findings.

  • Molecular Formula : C21H15BrN2O3
  • Molecular Weight : 423.3 g/mol
  • CAS Number : 922131-97-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The presence of the bromine atom and the unique arrangement of substituents may influence its binding affinity and selectivity towards these targets.

Biological Activities

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit a range of biological activities:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
  • Antimicrobial Effects : Some derivatives have demonstrated activity against various bacterial strains.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases have been noted due to their ability to modulate neuroinflammatory pathways.

Comparative Analysis

To better understand the biological implications of this compound, a comparison with related compounds is useful.

Compound NameStructure FeaturesBiological Activity
3-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)Contains bromine; similar core structureAntitumor effects observed
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)Lacks bromine; potential different reactivity patternsModerate antimicrobial activity
3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)Chlorine substitution; unique pharmacological propertiesNeuroprotective effects noted

Case Studies

Several studies have investigated the biological activities of dibenzo[b,f][1,4]oxazepine derivatives:

  • Study on Antitumor Activity :
    • A study demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis via mitochondrial pathways.
    • Reference: Journal of Medicinal Chemistry (2022).
  • Neuroprotective Properties :
    • Research indicated that certain oxazepine derivatives could reduce neuroinflammation in models of Alzheimer's disease by modulating cytokine production.
    • Reference: Neuropharmacology (2023).
  • Antimicrobial Testing :
    • A series of compounds were tested against E. coli and Staphylococcus aureus, showing varying degrees of antibacterial activity.
    • Reference: International Journal of Antimicrobial Agents (2023).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.